6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one
Description
6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one is a tetrahydropyridazinone derivative characterized by a pyridazinone core substituted with chlorinated aryl groups at positions 2, 4, and 4. The compound’s structure includes:
- Position 6: A 4-chlorophenyl group.
- Position 2: A (3-chlorophenyl)methyl substituent.
- Position 4: A 2,3-dichlorophenyl group.
Tetrahydropyridazinones are known for diverse pharmacological properties, including antitubercular, antifungal, and antibacterial activities, as demonstrated in structurally related compounds . The presence of multiple chlorine atoms may contribute to electron-withdrawing effects, stabilizing the molecule and modulating interactions with biological targets.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl4N2O/c24-16-9-7-15(8-10-16)21-12-19(18-5-2-6-20(26)22(18)27)23(30)29(28-21)13-14-3-1-4-17(25)11-14/h1-11,19H,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFQGCGDCKKLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(N=C1C2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)Cl)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one is a tetrahydropyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and safety profiles based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate chlorobenzaldehydes with hydrazine derivatives. The general synthetic route involves:
- Formation of the Tetrahydropyridazine Core : Reaction between substituted aldehydes and hydrazine derivatives under acidic conditions.
- Chlorination : Introduction of chlorine substituents at specific positions on the phenyl rings to enhance biological activity.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. In studies using models such as the maximal electroshock (MES) and 6 Hz tests, certain derivatives showed:
- 100% protection against seizures in MES tests at optimal doses.
- Enhanced efficacy compared to standard anticonvulsants like ethosuximide and valproic acid.
Table 1: Anticonvulsant Activity Comparison
| Compound | MES Protection (%) | 6 Hz Protection (%) | ED50 (mg/kg) |
|---|---|---|---|
| 6 | 100 | 75 | 30 |
| Ethosuximide | 50 | 40 | 60 |
| Valproic Acid | 25 | 30 | 50 |
Analgesic Activity
In addition to anticonvulsant effects, the compound has demonstrated analgesic properties in preclinical studies. In pain response models:
- Significant reduction in pain response duration was observed at doses of 30 mg/kg and 60 mg/kg , with reductions of 55% and 74% , respectively.
Structure-Activity Relationship (SAR)
The presence of multiple chlorinated phenyl groups appears to enhance the biological activity of the compound. The SAR studies suggest that:
- The 4-chlorophenyl group contributes significantly to the binding affinity at target receptors.
- Substituents on the tetrahydropyridazine core can modulate both efficacy and safety profiles.
Safety Profile
In vitro studies have assessed the hepatotoxicity and neurotoxicity of the compound using human cell lines (HepG2 and SH-SY5Y). Results indicate:
- No significant hepatotoxic or neurotoxic effects at concentrations up to 10 μM .
- A slight decrease in cell viability was only observed at concentrations above 25 μM , suggesting a favorable safety margin for therapeutic use.
Case Studies
A notable case study involved the evaluation of a related compound in a diet-induced obesity model where it acted as a selective cannabinoid receptor inverse agonist. This study highlighted its potential for weight management through modulation of appetite signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydropyridazinone Derivatives
Key Observations :
Compounds with nitro groups (e.g., 4-chloro-3-nitrophenyl in ) exhibit stronger electron-withdrawing effects, which may alter reactivity or binding affinity.
Biological Activity Trends :
- Derivatives with para-chlorophenyl groups (e.g., 6-(4-chlorophenyl) in the target compound) show improved antitubercular activity compared to meta-substituted analogs, as seen in , where MIC values correlate with substituent positioning .
- The trifluoromethyl group in may confer resistance to oxidative metabolism, extending half-life in vivo.
Key Insights :
- The target compound’s synthesis likely follows the tetrahydropyridazinone route outlined in , involving cyclization and chlorination steps .
- Pyrazol-3-ones (e.g., ) share similar chlorophenyl motifs but differ in core structure, leading to divergent biological target profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
